molecular formula C24H25BrN4O4S B11563233 N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide

N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B11563233
M. Wt: 545.5 g/mol
InChI Key: QUQVREYWDPVTJM-WGOQTCKBSA-N
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Description

“N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide” is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a hydrazone linkage. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide” typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with hydrazine to form the hydrazone intermediate.

    Sulfonamide Formation: The hydrazone intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions can target the hydrazone linkage.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, it may be investigated for its potential as an antimicrobial or anticancer agent.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like “N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide” often involves interaction with specific molecular targets such as enzymes or receptors. The hydrazone linkage can interact with biological molecules, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide: is similar to other hydrazone and sulfonamide compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C24H25BrN4O4S

Molecular Weight

545.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H25BrN4O4S/c1-28(2)21-14-13-18(15-20(21)25)16-26-27-24(30)17-29(22-11-7-8-12-23(22)33-3)34(31,32)19-9-5-4-6-10-19/h4-16H,17H2,1-3H3,(H,27,30)/b26-16+

InChI Key

QUQVREYWDPVTJM-WGOQTCKBSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)Br

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)Br

Origin of Product

United States

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